

"Dimethyl 2,5-dibromohexanedioate" chemical properties and reactivity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Dimethyl 2,5-dibromohexanedioate
Cat. No.:	B1295253

[Get Quote](#)

Dimethyl 2,5-Dibromohexanedioate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties and reactivity of **Dimethyl 2,5-dibromohexanedioate**. This versatile reagent serves as a valuable building block in organic synthesis, particularly in the construction of cyclic systems and the modification of biomolecules. This document summarizes its physical and chemical properties, details its key reactions, and provides experimental protocols for its application.

Chemical and Physical Properties

Dimethyl 2,5-dibromohexanedioate is a diester characterized by the presence of two bromine atoms at the α -positions relative to the carbonyl groups. These stereocenters mean the compound can exist as a mixture of diastereomers (dl and meso).^[1] Its key physical and chemical properties are summarized in the table below.

Property	Value	Reference
IUPAC Name	dimethyl 2,5-dibromohexanedioate	[2]
Synonyms	Dimethyl 2,5-dibromoadipate	[2]
CAS Number	868-72-4	[2]
Molecular Formula	C ₈ H ₁₂ Br ₂ O ₄	[2]
Molecular Weight	331.99 g/mol	[2]
Appearance	White to yellow powder or crystals	[3]
Melting Point	75-76 °C	
Boiling Point	182 °C at 10 Torr	
Density	1.7 ± 0.1 g/cm ³	[4]
Flash Point	139.5 ± 27.9 °C	[4][5]
Solubility	Soluble in organic solvents like ethanol and methanol; less soluble in water.	[4]
Storage	2-8°C, store under inert gas	[3]

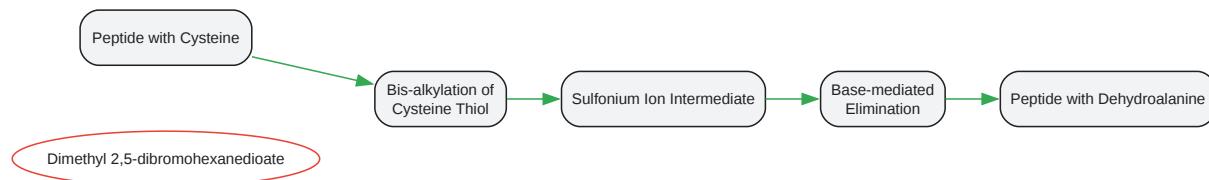
Spectral Data: While specific spectral data such as ¹H NMR, ¹³C NMR, and detailed IR peak assignments are not readily available in public databases, commercial suppliers indicate that the spectra conform to the expected structure.[3]

Reactivity and Synthetic Applications

The reactivity of **Dimethyl 2,5-dibromohexanedioate** is dominated by the presence of the two α -bromoester functionalities. These make the α -carbons susceptible to nucleophilic attack and the α -hydrogens acidic enough for elimination reactions.

Intramolecular Cyclization: Synthesis of Cyclobutene Derivatives

A key application of **Dimethyl 2,5-dibromohexanedioate** is its use as a precursor for the synthesis of cyclobutene derivatives through an intramolecular cyclization reaction. Treatment with a strong base induces a dehydrohalogenation and subsequent ring closure to form dimethyl cyclobut-1-ene-1,2-dicarboxylate.^[1]



[Click to download full resolution via product page](#)

Figure 1. Reaction pathway for the synthesis of dimethyl cyclobut-1-ene-1,2-dicarboxylate.

Conversion of Cysteine to Dehydroalanine in Peptides

Dimethyl 2,5-dibromohexanedioate is a useful reagent for the site-specific conversion of cysteine residues in peptides and proteins to dehydroalanine (Dha).^[4] This transformation is valuable in chemical biology and drug development as dehydroalanine can act as a Michael acceptor for the introduction of various functionalities. The reaction proceeds through a bis-alkylation of the cysteine thiol followed by an elimination reaction.

[Click to download full resolution via product page](#)

Figure 2. Workflow for the conversion of cysteine to dehydroalanine.

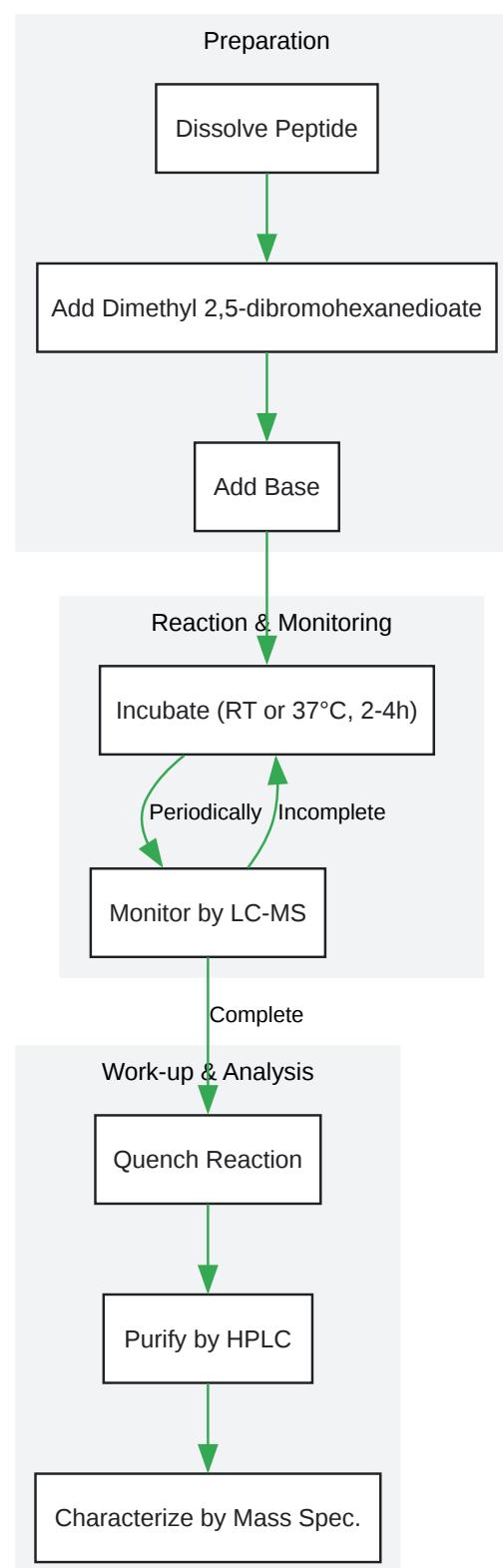
Experimental Protocols

Synthesis of Dimethyl cyclobut-1-ene-1,2-dicarboxylate

While a detailed, step-by-step experimental protocol with specific quantities and reaction conditions is reported in the literature, access to the primary source is required for full replication.^[1] The general procedure involves the treatment of meso-**dimethyl 2,5-dibromohexanedioate** with a strong, non-nucleophilic base, such as potassium tert-butoxide, in an appropriate aprotic solvent.^[1] The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the ester functionalities. Work-up would likely involve quenching the reaction with a proton source, followed by extraction and purification of the cyclobutene product by distillation or chromatography.

Conversion of Cysteine to Dehydroalanine in a Peptide

The following protocol is adapted from established methods for the modification of cysteine-containing peptides.


Materials:

- Cysteine-containing peptide
- **Dimethyl 2,5-dibromohexanedioate**
- Phosphate buffer (e.g., 50 mM, pH 8.0)
- Acetonitrile or other suitable organic co-solvent
- Non-nucleophilic base (e.g., sodium bicarbonate or DIPEA)
- Quenching reagent (e.g., L-cysteine or glutathione)
- Solvents for HPLC purification

Procedure:

- Peptide Dissolution: Dissolve the purified cysteine-containing peptide in a suitable solvent system, such as a mixture of acetonitrile and aqueous phosphate buffer (pH 8.0). The concentration of the peptide will depend on its solubility.

- Reagent Addition: Add a solution of **Dimethyl 2,5-dibromohexanedioate** (typically 3-50 equivalents relative to the peptide) to the peptide solution.
- Base Addition: Add a suitable base to maintain the desired pH (around 8.0).
- Reaction: Incubate the reaction mixture at room temperature or 37°C for 2-4 hours. The progress of the reaction can be monitored by LC-MS.
- Quenching: Stop the reaction by adding an excess of a quenching reagent like L-cysteine or glutathione to consume any unreacted **Dimethyl 2,5-dibromohexanedioate**.
- Purification: Purify the modified peptide containing the dehydroalanine residue by reverse-phase HPLC.
- Characterization: Confirm the conversion by mass spectrometry. A successful conversion of a cysteine residue to a dehydroalanine residue will result in a mass decrease of 34 Da (corresponding to the loss of H₂S).

[Click to download full resolution via product page](#)**Figure 3.** Experimental workflow for peptide modification.

Safety and Handling

Dimethyl 2,5-dibromohexanedioate is classified as harmful if swallowed and causes severe skin burns and eye damage.^[2] It is essential to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. In case of contact, immediately flush the affected area with plenty of water and seek medical attention. For detailed safety information, consult the Safety Data Sheet (SDS).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Dimethyl 2,5-dibromoadipate | C8H12Br2O4 | CID 136669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Dimethyl 2,5-dibromohexanedioate [myskinrecipes.com]
- 4. Buy Dimethyl 2,5-dibromohexanedioate (EVT-1613877) | 868-72-4 [evitachem.com]
- 5. Dimethyl 2,5-dibromohexanedioate | CAS#:868-72-4 | Chemsoc [chemsoc.com]
- To cite this document: BenchChem. ["Dimethyl 2,5-dibromohexanedioate" chemical properties and reactivity]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1295253#dimethyl-2-5-dibromohexanedioate-chemical-properties-and-reactivity>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com